molecular formula C17H19NO B13557459 2-(3-(Benzyloxy)phenyl)pyrrolidine

2-(3-(Benzyloxy)phenyl)pyrrolidine

Cat. No.: B13557459
M. Wt: 253.34 g/mol
InChI Key: VGWURAJYOUTIPR-UHFFFAOYSA-N
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Description

2-(3-(Benzyloxy)phenyl)pyrrolidine is a pyrrolidine derivative featuring a 3-(benzyloxy)phenyl substituent at the 2-position of the pyrrolidine ring. The compound’s molecular formula is C₁₇H₁₉NO, with a molecular weight of 253.34 g/mol. Its structure combines a pyrrolidine core (a five-membered saturated nitrogen heterocycle) with a benzyloxy-substituted phenyl group, which introduces steric bulk and aromaticity. This structural motif is common in medicinal chemistry, where pyrrolidine derivatives are explored for their pharmacokinetic properties and receptor-binding capabilities.

Properties

IUPAC Name

2-(3-phenylmethoxyphenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-2-6-14(7-3-1)13-19-16-9-4-8-15(12-16)17-10-5-11-18-17/h1-4,6-9,12,17-18H,5,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWURAJYOUTIPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Benzyloxy)phenyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of 3-(benzyloxy)benzaldehyde with pyrrolidine in the presence of a suitable catalyst. This reaction typically occurs under reflux conditions in an organic solvent such as toluene . Another method involves the use of Suzuki–Miyaura coupling, where a boronic acid derivative of 3-(benzyloxy)phenyl is coupled with a pyrrolidine derivative in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Benzyloxy)phenyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Nitro and halogenated derivatives.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(3-(Benzyloxy)phenyl)pyrrolidine with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Solubility (Predicted) Key Functional Groups
This compound C₁₇H₁₉NO 253.34 3-(Benzyloxy)phenyl at pyrrolidine C2 Low (high lipophilicity) Pyrrolidine, benzyloxy, phenyl
1-[(2S)-2-(Benzyloxy)propanoyl]pyrrolidine C₁₄H₁₉NO₂ 233.31 Benzyloxy-propanoyl at pyrrolidine N1 Moderate Ester, pyrrolidine
(S)-2-(1'-Benzylpyrrolidin-2'-yl)-6-methylpyridin-4-one C₁₈H₂₀N₂O 296.37 Benzyl at pyrrolidine N1, pyridinone at C2 Low Pyridinone, benzyl, pyrrolidine
2-Phenylpyrrolidine C₁₀H₁₃N 147.22 Phenyl at pyrrolidine C2 Moderate Pyrrolidine, phenyl
Key Observations:

Substituent Effects: The 3-(benzyloxy)phenyl group in the target compound increases hydrophobicity compared to simpler analogs like 2-phenylpyrrolidine. This may reduce aqueous solubility but enhance membrane permeability .

Synthetic Methods: The target compound’s synthesis likely involves coupling reactions (e.g., Suzuki-Miyaura for aryl-pyrrolidine bond formation) or nucleophilic aromatic substitution, similar to methods in using HATU-mediated amidation . Compound 9 from , (S)-2-(1'-Benzylpyrrolidin-2'-yl)-6-methylpyridin-4-one, employs multi-step synthesis with enaminoketone intermediates, highlighting the versatility of pyrrolidine derivatization .

Pharmacological and Biochemical Profiles

While direct data for this compound are scarce, inferences can be drawn from structurally related compounds:

CNS Activity :

  • Pyrrolidine derivatives with aromatic substituents often exhibit affinity for dopamine or serotonin receptors. The benzyloxy-phenyl group’s bulk may modulate receptor selectivity compared to smaller substituents like phenyl .

Metabolic Stability: The benzyloxy group’s ether linkage is more stable to hydrolysis than the ester in 1-[(2S)-2-(benzyloxy)propanoyl]pyrrolidine, suggesting longer in vivo half-life for the target compound .

Kinase Inhibition: Compounds like 9 () demonstrate kinase inhibitory activity due to pyridinone moieties. The target compound’s benzyloxy-phenyl group may similarly interact with ATP-binding pockets, though empirical validation is needed .

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